Regioisomer Cost Differentiation: 7-yl vs. 8-yl Boc-Protected 2-Azaspiro[4.5]decane Building Blocks
Commercial pricing for the 7-yl regioisomer (CAS 1363381-13-8) is approximately 56% higher than the 8-yl variant (CAS 1341038-05-8) for equivalent quantities at the 100 mg scale . The 7-yl isomer is listed at $320.90 per 100 mg, whereas the 8-yl isomer is priced at $205.90 per 100 mg from the same supplier . This price differential reflects the lower commercial availability and potentially distinct synthetic accessibility of the 7-yl substitution pattern. Additionally, the 8-yl variant is explicitly marketed as a PROTAC linker component, while the 7-yl variant is positioned as a general heterocyclic building block without specialized application designation .
| Evidence Dimension | Commercial pricing at 100 mg scale |
|---|---|
| Target Compound Data | $320.90 per 100 mg |
| Comparator Or Baseline | tert-Butyl N-{2-azaspiro[4.5]decan-8-yl}carbamate (CAS 1341038-05-8): $205.90 per 100 mg |
| Quantified Difference | +$115.00 (+55.8% higher cost for 7-yl isomer) |
| Conditions | Same supplier (Aladdin Scientific), same purity specification (97% min), same quantity (100 mg) |
Why This Matters
Budget-conscious procurement decisions must account for this 56% cost differential when both regioisomers are synthetically viable options; the 7-yl variant should be selected only when specific regiospecific SAR requirements justify the premium.
